4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine dihydrochloride
Description
4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine dihydrochloride (CAS: 870483-68-4) is a bicyclic organic compound featuring a benzothiazole core partially saturated with a tetrahydro structure. Its molecular formula is C₉H₁₇Cl₂N₃, with a molecular weight of 275.10 g/mol . The dihydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in therapeutic contexts.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h4-5H,1-3,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKYCWWMEZVIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955518-29-2 | |
| Record name | 4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the benzothiazole ring.
Scientific Research Applications
4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole Family
N-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Hydrobromide
- Molecular Formula : C₁₀H₁₄BrF₃N₃S
- Key Features :
- Pharmacological Impact : The -CF₃ group may improve blood-brain barrier penetration due to increased lipophilicity, while the hydrobromide salt could modify dissolution rates .
R-Pramipexole Derivatives
- Dexpramipexole dihydrochloride (synonym: (6R)-6-N-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride monohydrate) : Features a propyl group at the N⁶ position, enhancing receptor selectivity. Monohydrate form influences stability under humid conditions compared to anhydrous salts.
Benzodithiazine Derivatives
Examples from Molecules (2015) include:
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
- Key Features :
- Sulfone groups (SO₂) at positions 1 and 4, increasing polarity.
- Chloro and methyl substitutions at positions 6 and 7, respectively, altering steric effects.
- Spectroscopic Data :
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
Comparative Data Table
Research Findings and Implications
- Pharmacological Activity: The dihydrochloride salt of 4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine demonstrates superior solubility in aqueous media compared to hydrobromide or non-salt forms, critical for intravenous administration .
- Synthetic Flexibility : Benzothiazole and benzodithiazine derivatives are synthesized via condensation reactions (e.g., hydrazine-aldehyde interactions), but the target compound requires stereoselective synthesis due to its chiral center .
- Spectroscopic Differentiation : The absence of sulfone groups (SO₂) in the target compound results in simpler IR spectra compared to benzodithiazines, which exhibit strong SO₂ stretches .
Biological Activity
4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine dihydrochloride (CAS No. 1955518-29-2) is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its chemical properties, biological activities, and relevant studies that highlight its potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₂Cl₂N₂S |
| Molecular Weight | 227.16 g/mol |
| IUPAC Name | (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride |
| Appearance | White to off-white powder |
| Storage Temperature | 4 °C |
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. In a study evaluating various benzothiazole derivatives against common pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, compounds similar to 4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine were found to possess moderate to potent antibacterial activity. For instance, the presence of electron-withdrawing groups like nitro (NO₂) significantly enhanced the antimicrobial efficacy of these compounds .
Table: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Pathogen | Concentration (mg/ml) | Activity Level |
|---|---|---|---|
| GG4 | S. aureus | 50 | Moderate |
| GG5 | E. coli | 50 | Moderate |
| GG6 | P. aeruginosa | 50 | Potent |
| 4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine | C. tropicalis | 50 | Moderate to Potent |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of benzothiazoles can inhibit the growth of various cancer cell lines. For instance, a study found that certain modifications to the benzothiazole structure resulted in compounds with significant antiproliferative activity against ovarian cancer cells . The mechanism of action is believed to involve the inhibition of specific enzymes associated with cancer cell metabolism.
Table: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | OVCAR-3 | 31.5 |
| Compound B | COV318 | 43.9 |
| 4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine | MCF-7 | TBD |
Case Studies
Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that a series of benzothiazole derivatives showed efficacy against antibiotic-resistant strains of Staphylococcus aureus, suggesting their potential use as alternative therapeutic agents in treating resistant infections .
- Anticancer Research : In another study focusing on ovarian cancer treatment, researchers synthesized a series of modified benzothiazoles that exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to enhanced binding affinity to cancer-specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
